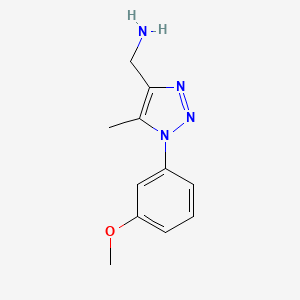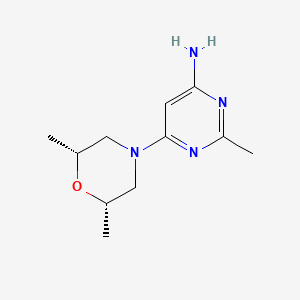
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide
Vue d'ensemble
Description
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide, commonly known as MTA, is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases (MTases). MTA is a sulfur-containing compound that has shown promising results in various scientific research studies.
Mécanisme D'action
MTA acts as a competitive inhibitor of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases by binding to the active site of the enzyme and preventing the binding of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide. This leads to the inhibition of the enzyme's methyltransferase activity and the subsequent dysregulation of gene expression. MTA has been shown to inhibit various 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases, including DNA methyltransferases, protein arginine methyltransferases, and histone methyltransferases.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects. In cancer cells, MTA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. MTA has also been shown to reduce the expression of oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of tumor growth. In viral infections, MTA has been shown to inhibit viral replication by reducing the expression of viral genes and inhibiting viral protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for lab experiments, including its potency, specificity, and low toxicity. MTA has been shown to have a high inhibitory effect on 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases, making it a potent inhibitor for these enzymes. MTA is also highly specific for 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases, making it a useful tool for studying the role of these enzymes in various biological processes. However, MTA has some limitations, including its instability in aqueous solutions and its potential to interact with other cellular components, leading to nonspecific effects.
Orientations Futures
For MTA research include the development of more stable analogs of MTA, the identification of new 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases that are sensitive to MTA inhibition, and the exploration of MTA's potential as a therapeutic agent for various diseases, including cancer and viral infections.
Conclusion
In conclusion, 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide, commonly known as MTA, is a potent inhibitor of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases. MTA has shown promising results in various scientific research studies, including its potential as a therapeutic agent for cancer and viral infections. Further research is needed to explore MTA's potential as a therapeutic agent and to develop more stable analogs of MTA.
Applications De Recherche Scientifique
MTA has been extensively studied in various scientific research studies due to its potent inhibitory effect on 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases. 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurological disorders, and viral infections. MTA has been shown to inhibit the growth of cancer cells and reduce the replication of viruses, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(12-6-8-2-1-3-18-8)4-7-5-10(16)14-11(17)13-7/h1-3,5H,4,6H2,(H,12,15)(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXFSUXVCGYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143646 | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide | |
CAS RN |
1105191-88-5 | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)


![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)

![(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460866.png)



